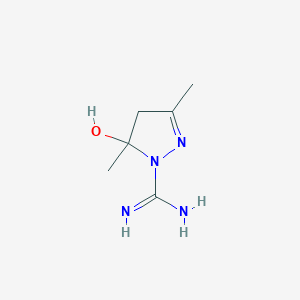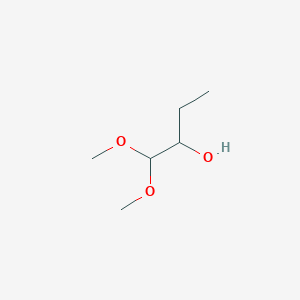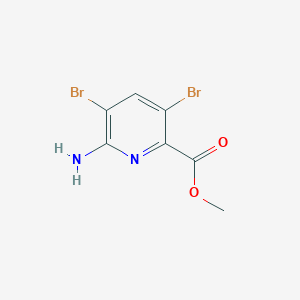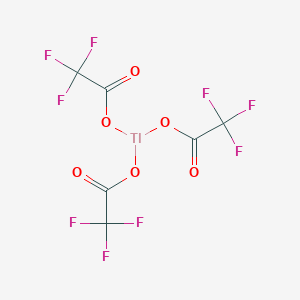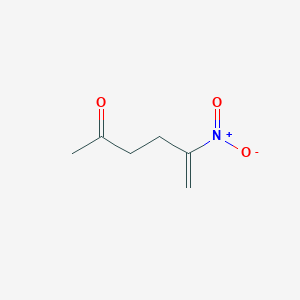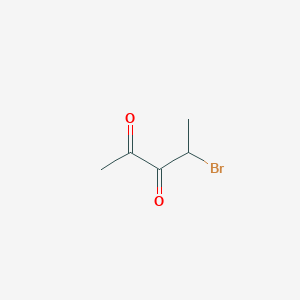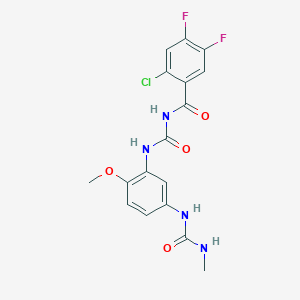
Glycogen Phosphorylase Inhibitor
Vue d'ensemble
Description
Glycogen phosphorylase inhibitors are compounds that target the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. These inhibitors are of significant interest in the treatment of type 2 diabetes mellitus, as they help regulate blood glucose levels by inhibiting the conversion of glycogen to glucose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycogen phosphorylase inhibitors often involves complex organic reactions. For example, a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was synthesized through a series of steps including condensation and de-Boc protection . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of these inhibitors may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the specific inhibitor being produced and the required purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Glycogen phosphorylase inhibitors can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and catalyst presence are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, the synthesis of 5-chloroindole-2-carboxylic acid derivatives can yield various amide compounds with inhibitory activity against glycogen phosphorylase .
Applications De Recherche Scientifique
Glycogen phosphorylase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and the role of glycogen phosphorylase in metabolic pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic disorders.
Mécanisme D'action
Glycogen phosphorylase inhibitors exert their effects by binding to the enzyme glycogen phosphorylase, thereby preventing the conversion of glycogen to glucose-1-phosphate. This inhibition reduces the availability of glucose-1-phosphate, leading to decreased blood glucose levels. The molecular targets include the active site of the enzyme and allosteric sites that modulate its activity . The pathways involved include the glycogenolysis pathway and the regulation of glucose homeostasis .
Comparaison Avec Des Composés Similaires
Caffeine: A natural compound that acts as a glycogen phosphorylase inhibitor.
Ellagic Acid: A polyphenol with inhibitory activity against glycogen phosphorylase.
Flavonoids: A group of natural compounds with varying degrees of inhibitory activity.
Uniqueness: Glycogen phosphorylase inhibitors are unique in their ability to specifically target the glycogenolysis pathway, making them valuable tools for regulating blood glucose levels in diabetic patients. Their structural diversity allows for the design of potent and selective inhibitors with minimal side effects .
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNYKZWTOHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435160 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648926-15-2 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
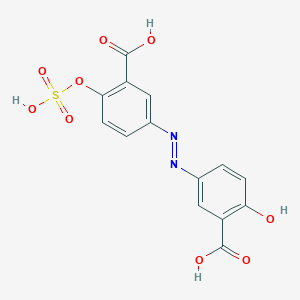
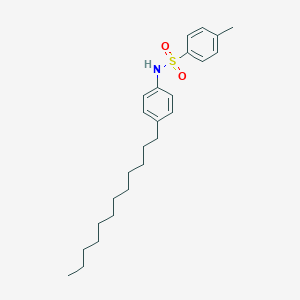
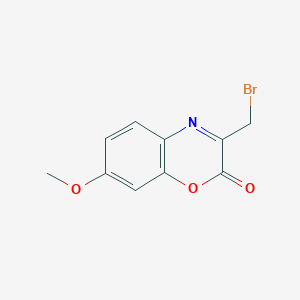
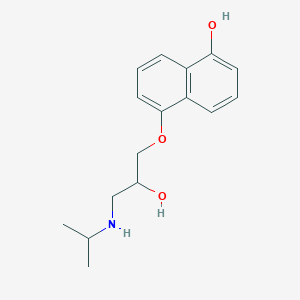
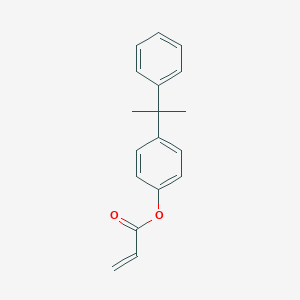
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
